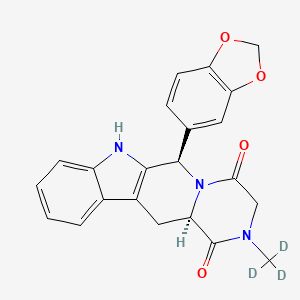
Tadalafil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tadalafil-d3 is a deuterated form of tadalafil, a selective inhibitor of phosphodiesterase type 5 (PDE5). Tadalafil is widely known for its use in the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension. The deuterated version, this compound, is often used as an internal standard in bioanalytical studies due to its similar chemical properties but distinct mass, which allows for precise quantification in mass spectrometry analyses .
Mechanism of Action
Target of Action
Tadalafil-d3, like its parent compound Tadalafil, is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5) . PDE5 is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . The primary role of PDE5 is to degrade cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .
Mode of Action
this compound interacts with its target, PDE5, by binding to the enzyme and inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels result in vasodilation and relaxation of smooth muscle, which are essential for the treatment of conditions like erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway . In this pathway, NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP . As this compound inhibits PDE5, the enzyme responsible for breaking down cGMP, it effectively enhances the NO-cGMP pathway, leading to increased vasodilation and smooth muscle relaxation .
Pharmacokinetics
this compound is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . It exhibits linear pharmacokinetics over a dosage range of 2.5 to 20 mg, and steady-state plasma concentrations are attained within 5 days of once-daily dosing . , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle and vasodilation . These effects are crucial for improving blood flow in conditions like ED and PAH . Additionally, this compound has been shown to have a positive effect on lipid homeostasis in human skeletal muscle cells, suggesting a potential role in energy storage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, one study suggested that there is a pro-inflammatory environment in the blood of patients with benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS), which could induce cognitive impairment . In such cases, this compound, through its anti-inflammatory effects, could potentially ameliorate cognitive function .
Biochemical Analysis
Biochemical Properties
Tadalafil-d3, like its parent compound Tadalafil, is known to interact with phosphodiesterase 5A1 (PDE5A1), an enzyme involved in the regulation of blood flow in certain parts of the body . The interaction between this compound and PDE5A1 is characterized by high biochemical selectivity .
Cellular Effects
The primary cellular effect of this compound is the inhibition of PDE5A1, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). This, in turn, leads to relaxation of smooth muscle cells, promoting increased blood flow in specific areas of the body .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of PDE5A1, thereby inhibiting the enzyme’s ability to break down cGMP . This results in increased levels of cGMP, leading to the physiological effects observed with this compound use .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a long half-life, which contributes to its prolonged effects
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, studies on Tadalafil suggest that the effects of the drug are dose-dependent . High doses may lead to adverse effects, emphasizing the need for careful dosage control .
Metabolic Pathways
This compound, similar to Tadalafil, is metabolized primarily by the liver, via the cytochrome P450 enzymes
Transport and Distribution
Given the lipophilic nature of Tadalafil, it can be hypothesized that this compound may also exhibit similar characteristics .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, PDE5A1, which is found in smooth muscle cells among other cell types
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tadalafil-d3 involves the incorporation of deuterium atoms into the tadalafil molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures that the deuterium atoms are incorporated at specific positions within the molecule, maintaining the structural integrity of tadalafil .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tadalafil-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Tadalafil-d3 has several scientific research applications, including:
Bioanalytical Studies: Used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of tadalafil in biological samples.
Pharmacokinetic Studies: Helps in studying the pharmacokinetics of tadalafil by providing a stable isotope-labeled reference.
Metabolic Studies: Used to investigate the metabolic pathways and degradation products of tadalafil in various biological systems.
Drug Development: Assists in the development of new formulations and delivery methods for tadalafil.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to sildenafil, used for erectile dysfunction.
Avanafil: A newer PDE5 inhibitor with a faster onset of action
Uniqueness of Tadalafil-d3
This compound is unique due to its deuterium incorporation, which provides distinct advantages in bioanalytical studies. The presence of deuterium atoms allows for precise quantification in mass spectrometry, making it an invaluable tool in pharmacokinetic and metabolic studies. Additionally, this compound’s longer half-life compared to other PDE5 inhibitors offers a prolonged duration of action, making it suitable for once-daily dosing .
Properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-WFMNTJQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Tadalafil-d3 used as an internal standard in this study instead of regular Tadalafil?
A1: While the article doesn't explicitly state the reasons for choosing this compound, we can infer them based on common practices in analytical chemistry. Internal standards are crucial for accurate quantification in techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). They are added to the samples and calibration standards at a known concentration.
Q2: Can you explain more about the analytical method validation mentioned in the study?
A2: The study mentions that the developed analytical method, utilizing this compound as an internal standard, underwent a validation process []. This validation is essential to demonstrate the method's reliability and suitability for its intended purpose. Although the article provides limited details, a typical validation for an LC-MS method like this would likely involve assessing the following parameters:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
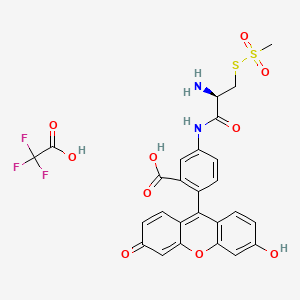
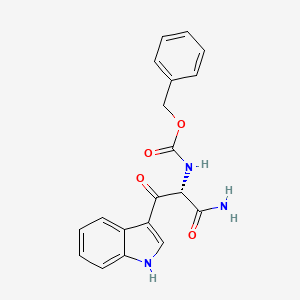
![Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B561818.png)
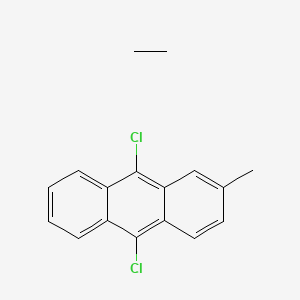
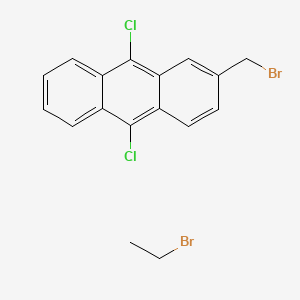
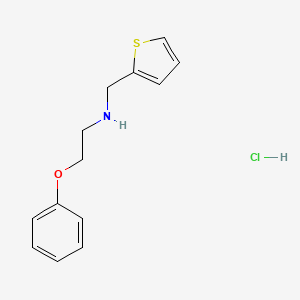
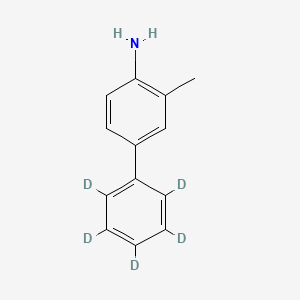
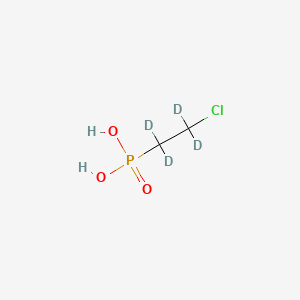
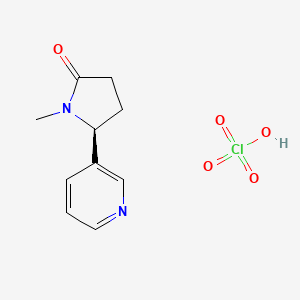
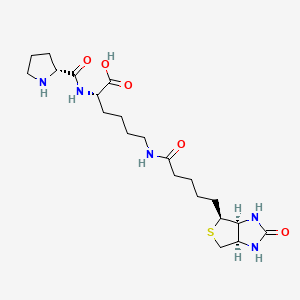
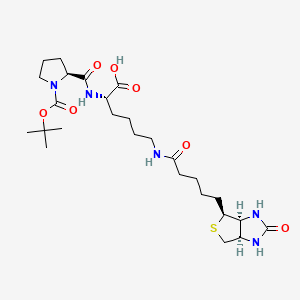
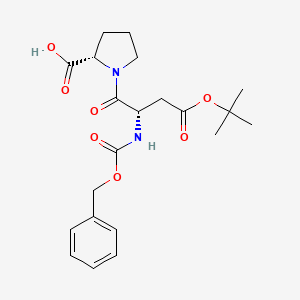
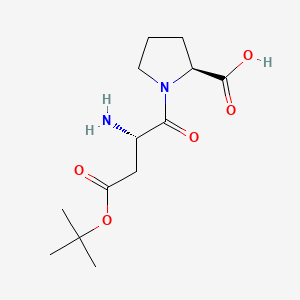
![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
